
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The structure of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- consists of a 14-membered ring with four nitrogen atoms and four ethyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of ethylenediamine with diethyl malonate, followed by cyclization with formaldehyde and hydrogenation to yield the desired macrocyclic compound .
Industrial Production Methods: Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocyclic ring can undergo substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal-based drugs.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ions, making the compound valuable in catalysis and other applications .
Comparaison Avec Des Composés Similaires
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl-
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl-
Comparison: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- is unique due to the presence of ethyl groups attached to the nitrogen atoms, which can influence its solubility and reactivity compared to other similar compounds. The ethyl groups can provide steric hindrance, affecting the compound’s ability to form complexes with certain metal ions .
Propriétés
Numéro CAS |
128207-33-0 |
|---|---|
Formule moléculaire |
C18H40N4 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1,4,8,11-tetraethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C18H40N4/c1-5-19-11-9-12-21(7-3)17-18-22(8-4)14-10-13-20(6-2)16-15-19/h5-18H2,1-4H3 |
Clé InChI |
SUFAWONXXWKZQG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCN(CCN(CCCN(CC1)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
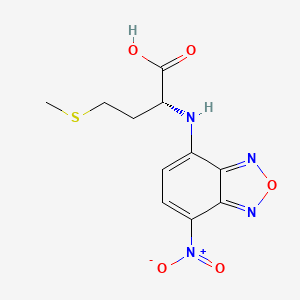
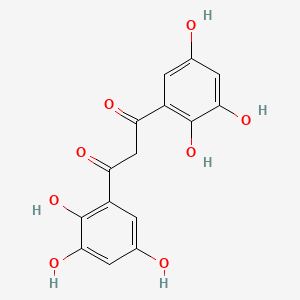
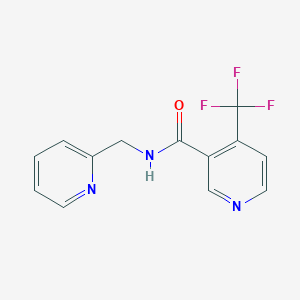
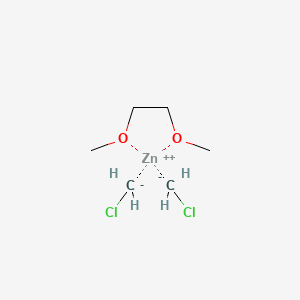



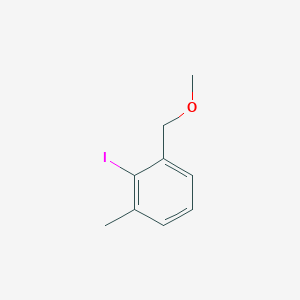
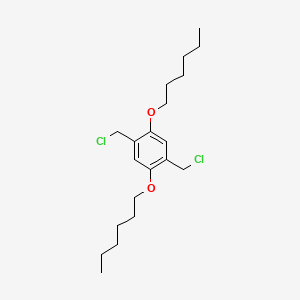
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
